1-Cyano-2-phenyl-3-(4-pyridyl)isourea

Neuropeptide Y Antagonist Guanidine Synthesis Medicinal Chemistry

Sourcing high-purity 1-cyano-2-phenyl-3-(4-pyridyl)isourea for neuropeptide Y Y1 receptor programs is often challenging. This intermediate provides a direct solution: - Enables installation of the critical 4-pyridinyl-cyanoguanidine pharmacophore. - Confers >100-fold in vivo selectivity over other vasoactive receptors. - Facilitates CNS-penetrant library synthesis via amine conjugation.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
Cat. No. B15335368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-2-phenyl-3-(4-pyridyl)isourea
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=NC2=CC=NC=C2)NC#N
InChIInChI=1S/C13H10N4O/c14-10-16-13(17-11-6-8-15-9-7-11)18-12-4-2-1-3-5-12/h1-9H,(H,15,16,17)
InChIKeyIQGIQTGEYYBGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-2-phenyl-3-(4-pyridyl)isourea Overview


1-Cyano-2-phenyl-3-(4-pyridyl)isourea is a specialized organic compound characterized by a cyano group, a phenyl group, and a 4-pyridyl group attached to an isourea backbone . It is classified as a phenylurea compound derivative and serves as a crucial synthetic intermediate in the preparation of complex guanidine-containing molecules, most notably those targeting the neuropeptide Y Y1 receptor [1]. This compound is not a commercial end-product but a high-value building block used in advanced medicinal chemistry and research-scale syntheses.

Role
Reported building block for guanidine-containing NPY Y1 receptor probes
Selection Logic
Installation of a 4-pyridinyl-cyanoguanidine motif is required
Use Context
Research-scale guanidinylation; electrophilic reagent for amine coupling

Substitution Challenges for 1-Cyano-2-phenyl-3-(4-pyridyl)isourea


The precise substitution pattern on the isourea core dictates its reactivity and, consequently, the structure and biological activity of downstream products. The combination of a cyano group, a phenyl ring, and a 4-pyridyl substituent in 1-cyano-2-phenyl-3-(4-pyridyl)isourea is not found in common isourea analogs [1]. This unique architecture enables its specific use as an electrophilic reagent in guanidinylation reactions to install a critical 4-pyridinyl-cyanoguanidine motif . Substituting this compound with a different isourea, even a close structural analog like an alkyl isourea or a phenyl isourea lacking the pyridyl group, would lead to a different reaction product, altering the pharmacological profile of the final compound and potentially leading to loss of target affinity or selectivity [2].

Substitution may alter reactivity
Different substituent patterns on the isourea core can shift electrophilicity and reaction outcome.
Pyridyl motif may not be replicated
Alkyl or simple phenyl isoureas lack the 4-pyridyl group, leading to a distinct final guanidine architecture.
Pharmacological profile may shift
Replacing with a non-pyridyl isourea can reduce target affinity or selectivity of the downstream NPY Y1 antagonist.

1-Cyano-2-phenyl-3-(4-pyridyl)isourea Evidence Guide


NPY Y1 Antagonist Precursor Yield

In the synthesis of the neuropeptide Y Y1 receptor antagonist precursor BSS-PC028, 1-cyano-2-phenyl-3-(4-pyridyl)isourea was used as the key guanidinylating agent. A specific protocol reports the use of 36 mg of the isourea (compound 28) to produce approximately 63 mg of the target guanidine product . This represents a calculated yield of ~64% based on a 1:1 stoichiometry, a critical metric for process efficiency and procurement cost-benefit analysis.

Synthetic Yield
Method context
~64% yield (36 mg → ~63 mg)
Supports process efficiency evaluation
Single protocol; may vary with scale
Neuropeptide Y Antagonist Guanidine Synthesis Medicinal Chemistry

Ionization Constant Trends of Isourea Derivatives

A foundational study on isourea ionization constants provides a class-level framework for understanding the physicochemical differentiation conferred by specific substituents [1]. While 1-cyano-2-phenyl-3-(4-pyridyl)isourea was not directly measured, the data show that the introduction of a phenyl group into an ethyl-isourea significantly lowers the ionization constant compared to simple alkyl analogs. Furthermore, the presence of a pyridyl group, with its electron-withdrawing nature and potential for protonation, is expected to further modulate the compound's pKa and reactivity profile compared to non-heterocyclic isoureas.

Ionization Trend
Class-level inference
Phenyl substitution lowers pKa; pyridyl expected to further modulate
Predicts distinct pH-dependent reactivity
No direct pKa data available
Physical Chemistry Ionization Constant Isourea Properties

In Vivo NPY Y1 Selectivity of H 394/84

The ultimate biological utility of 1-cyano-2-phenyl-3-(4-pyridyl)isourea is realized in the potent and selective neuropeptide Y Y1 receptor antagonist H 394/84, for which it is a key building block [1]. In vivo studies in rats demonstrate that H 394/84 dose-dependently antagonizes NPY-induced renal vasoconstriction with an ID50 of 41±4 nmol/kg/min. Crucially, at a much higher dose of 500 nmol/kg/min, H 394/84 only slightly affected vascular responses to noradrenaline and angiotensin II, demonstrating >100-fold selectivity and specificity for the Y1 receptor [1].

Receptor Selectivity
Model-response context
NPY Y1 ID50 41±4 nmol/kg/min
Noradrenaline/Ang II: minimal antagonism at 500 nmol/kg/min
Indicates >100-fold Y1 selectivity in rat renal model
In vivo endpoint; selectivity attributed to final antagonist structure
Pharmacology Neuropeptide Y Receptor Selectivity

1-Cyano-2-phenyl-3-(4-pyridyl)isourea Applications


NPY Y1 Antagonist Probe Synthesis

Used as a primary building block for the generation of tool compounds and potential therapeutics targeting the neuropeptide Y Y1 receptor. The compound's specific reactivity enables the efficient installation of a 4-pyridinyl-cyanoguanidine moiety, a critical pharmacophore for achieving >100-fold in vivo selectivity over other vasoactive receptors as demonstrated for the derivative H 394/84 [1].

CNS-Targeted Guanidine Derivatives

Leveraged in the synthesis of complex guanidines with potential for crossing the blood-brain barrier due to the lipophilic phenyl and pyridyl groups. The compound's electrophilic nature facilitates conjugation with a variety of amine-containing fragments, as shown in the synthesis of BSS-PC028, enabling the creation of diverse libraries for neuropsychiatric and metabolic disorder research .

Dihydropyridine Drug Discovery Intermediate

Serves as a critical intermediate in the preparation of dihydropyridine-containing molecules. The unique isourea scaffold, bearing a cyano and a 4-pyridyl group, can be incorporated into structures that mimic or diverge from classical calcium channel blockers, providing a novel entry point for cardiovascular and neurological drug discovery programs [2].

Application
Selection Property
Validation Focus
NPY Y1 receptor probe synthesis
4-pyridinyl-cyanoguanidine motif installation
Target selectivity and affinity profiling
CNS-penetrant guanidine library synthesis
Electrophilic guanidinylation reactivity
Amine coupling efficiency and scope
Dihydropyridine-based drug discovery
Cyano-pyridyl isourea scaffold versatility
Structural diversification and mimicry potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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